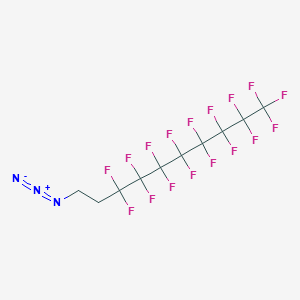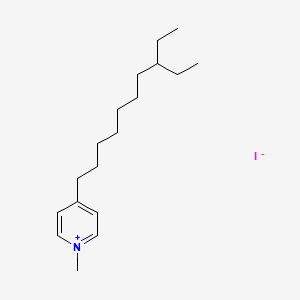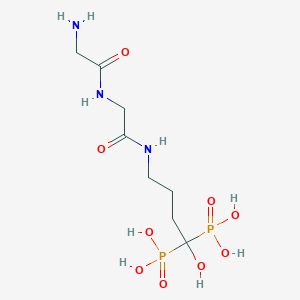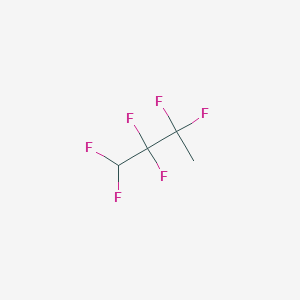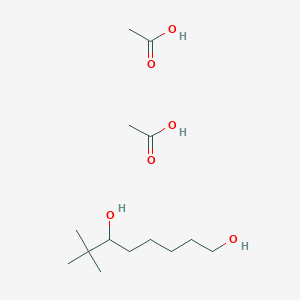
Acetic acid;7,7-dimethyloctane-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;7,7-dimethyloctane-1,6-diol is an organic compound that combines the properties of acetic acid and a diol Acetic acid is a well-known weak organic acid with the chemical formula CH3COOH, commonly used in various industrial and laboratory applications The compound 7,7-dimethyloctane-1,6-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7,7-dimethyloctane-1,6-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with 7,7-dimethyloctane-1,6-diol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+HOCH2(CH2)5C(CH3)2CH2OH→CH3COOCH2(CH2)5C(CH3)2CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The specific conditions and equipment used can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
Acetic acid;7,7-dimethyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;7,7-dimethyloctane-1,6-diol depends on its specific application and the target molecules it interacts with. In general, the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The acetic acid moiety can act as a weak acid, donating protons and participating in acid-base reactions.
類似化合物との比較
Similar Compounds
7,7-Dimethyloctane-1,6-diol: A diol with similar structural features but lacking the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the diol component.
Other diols: Compounds like 1,2-ethanediol (ethylene glycol) and 1,3-propanediol, which have different carbon chain lengths and substitution patterns.
Uniqueness
Acetic acid;7,7-dimethyloctane-1,6-diol is unique due to the combination of acetic acid and a diol in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
特性
CAS番号 |
116431-03-9 |
|---|---|
分子式 |
C14H30O6 |
分子量 |
294.38 g/mol |
IUPAC名 |
acetic acid;7,7-dimethyloctane-1,6-diol |
InChI |
InChI=1S/C10H22O2.2C2H4O2/c1-10(2,3)9(12)7-5-4-6-8-11;2*1-2(3)4/h9,11-12H,4-8H2,1-3H3;2*1H3,(H,3,4) |
InChIキー |
IUTMEWWJTXMHOQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)C(CCCCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
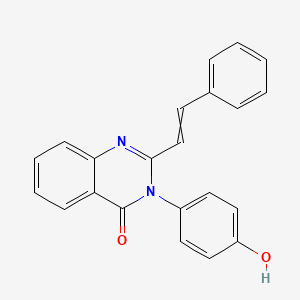
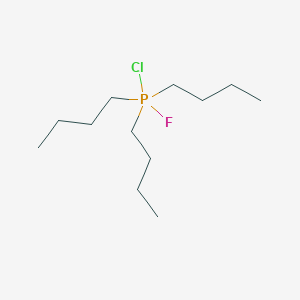

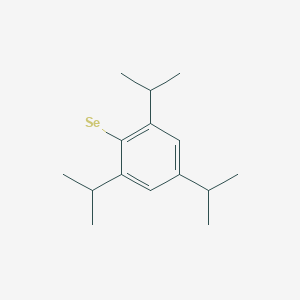
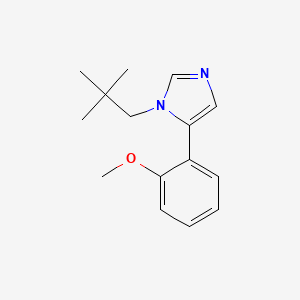

![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

